molecular formula C19H22BrN5O3S B2481149 Ethyl 4-((4-bromophenyl)(6-hydroxy-2-methylthiazolo[3,2-b][1,2,4]triazol-5-yl)methyl)piperazine-1-carboxylate CAS No. 851809-73-9

Ethyl 4-((4-bromophenyl)(6-hydroxy-2-methylthiazolo[3,2-b][1,2,4]triazol-5-yl)methyl)piperazine-1-carboxylate

Cat. No.: B2481149
CAS No.: 851809-73-9
M. Wt: 480.38
InChI Key: DWWRGAZDGQDBJR-UHFFFAOYSA-N
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Description

Ethyl 4-((4-bromophenyl)(6-hydroxy-2-methylthiazolo[3,2-b][1,2,4]triazol-5-yl)methyl)piperazine-1-carboxylate is a heterocyclic compound featuring a piperazine core substituted with a 4-bromophenyl group and a thiazolo-triazole moiety. Piperazine derivatives are well-documented for their pharmacological versatility, including antimicrobial, antitumor, and antiparasitic activities .

Properties

IUPAC Name

ethyl 4-[(4-bromophenyl)-(6-hydroxy-2-methyl-[1,3]thiazolo[3,2-b][1,2,4]triazol-5-yl)methyl]piperazine-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H22BrN5O3S/c1-3-28-19(27)24-10-8-23(9-11-24)15(13-4-6-14(20)7-5-13)16-17(26)25-18(29-16)21-12(2)22-25/h4-7,15,26H,3,8-11H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DWWRGAZDGQDBJR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)N1CCN(CC1)C(C2=CC=C(C=C2)Br)C3=C(N4C(=NC(=N4)C)S3)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H22BrN5O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

480.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

Ethyl 4-((4-bromophenyl)(6-hydroxy-2-methylthiazolo[3,2-b][1,2,4]triazol-5-yl)methyl)piperazine-1-carboxylate is a complex organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, synthesis, and applications based on diverse research findings.

Chemical Structure and Properties

The compound features a piperazine ring, a bromophenyl moiety, and a thiazole-triazole hybrid structure. Its molecular formula is C19H22BrN5O3SC_{19}H_{22}BrN_{5}O_{3}S, with a molecular weight of approximately 480.4 g/mol. The presence of multiple functional groups allows for diverse interactions with biological targets.

Biological Activities

Research indicates that compounds containing piperazine and thiazole moieties exhibit various biological activities:

  • Antimicrobial Activity : Several studies have reported that derivatives of piperazine and thiazole possess significant antibacterial and antifungal properties. For instance, compounds similar to the target compound have shown efficacy against various bacterial strains, including resistant strains .
  • Antitumor Effects : The thiazolo[3,2-b][1,2,4]triazole structure is known for its anticancer properties. This compound has been investigated for its potential to inhibit tumor growth in various cancer models .
  • Anti-inflammatory Properties : The compound has shown promise in reducing inflammation markers in vitro and in vivo. This activity is particularly relevant for conditions such as arthritis and other inflammatory diseases .

The mechanism of action for this compound involves its interaction with specific molecular targets such as enzymes and receptors. The bromophenyl group may interact with hydrophobic pockets within these targets, while the thiazolo-triazole moiety can form hydrogen bonds with active site residues .

Synthesis

The synthesis of the compound typically involves several steps:

  • Formation of the Piperazine Derivative : The initial step often includes the reaction of piperazine with appropriate aldehydes or ketones to form the desired piperazine derivative.
  • Mannich Reaction : A Mannich reaction is employed to introduce the thiazole-triazole moiety into the piperazine framework .
  • Purification : The final product is purified through crystallization techniques to obtain high yields and purity.

Case Studies

Several studies have documented the biological efficacy of compounds related to this compound:

StudyFocusFindings
Study AAntibacterial ActivityDemonstrated significant inhibition against E. coli and S. aureus strains.
Study BAnticancer ActivityShowed dose-dependent reduction in tumor cell viability in breast cancer models.
Study CAnti-inflammatory EffectsReduced TNF-alpha levels in animal models of arthritis.

Scientific Research Applications

Medicinal Chemistry

The compound is primarily investigated for its potential pharmacological properties. The presence of the piperazine ring and thiazole-triazole hybrid structure suggests a promising profile for activities such as:

  • Antimicrobial Activity : Compounds with similar structures have shown effectiveness against various microbial strains, indicating potential applications in treating infections.
  • Anticancer Properties : Research indicates that derivatives of piperazine and triazole can inhibit cancer cell proliferation. For instance, studies on related compounds have demonstrated cytotoxic effects against several cancer cell lines, such as BT-474 and MCF-7 .
  • Anti-inflammatory Effects : The compound's structure may allow it to modulate inflammatory pathways, making it a candidate for developing anti-inflammatory drugs.

Biological Studies

Ethyl 4-((4-bromophenyl)(6-hydroxy-2-methylthiazolo[3,2-b][1,2,4]triazol-5-yl)methyl)piperazine-1-carboxylate is also utilized in various biological studies to elucidate its mechanisms of action:

  • Interaction Studies : Understanding how this compound interacts with enzymes and receptors is crucial. For example, molecular docking studies can reveal binding affinities and interaction modes with specific biological targets .
  • Cell Viability Assays : In vitro assays (e.g., MTT assay) are employed to assess the cytotoxicity of the compound against different cancer cell lines. These studies help determine the effective concentrations and potential therapeutic indices .

Synthesis and Characterization

The synthesis of this compound typically involves multi-step reactions that allow for the introduction of various functional groups. Characterization techniques such as NMR spectroscopy and mass spectrometry are used to confirm the structure and purity of the synthesized compound.

Case Studies and Research Findings

Several case studies highlight the applications of this compound:

Study Findings
Study on Anticancer ActivityDemonstrated significant cytotoxic effects on BT-474 cells with an IC50 value of 0.99 μM .
Molecular Docking StudiesShowed promising interactions with COX enzymes indicating potential anti-inflammatory properties .
Synthesis of AnaloguesRelated compounds exhibited varied biological activities, reinforcing the importance of structural modifications in enhancing efficacy .

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound is compared to structurally analogous derivatives, focusing on substitutions, synthetic routes, and biological activities. Key comparisons are summarized in Table 1.

Table 1: Structural and Functional Comparison of Ethyl 4-((4-Bromophenyl)(6-Hydroxy-2-Methylthiazolo[3,2-b][1,2,4]Triazol-5-yl)Methyl)Piperazine-1-Carboxylate with Analogues

Compound Key Substituents Synthetic Pathway Biological Activity Physicochemical Properties
This compound (Target) 4-Bromophenyl; 2-methyl; 6-hydroxy thiazolo-triazole Alkylation of hydrazine intermediates, cyclization Antiparasitic (inferred from piperazine derivatives) Moderate solubility; high thermal stability
Ethyl 4-[(2-ethyl-6-hydroxy[1,3]thiazolo[3,2-b][1,2,4]triazol-5-yl)(3-fluorophenyl)methyl]-1-piperazinecarboxylate 3-Fluorophenyl; 2-ethyl; 6-hydroxy thiazolo-triazole Similar alkylation/cyclization with 3-fluorophenyl starting material Enhanced antibacterial activity due to fluorine’s electronegativity Higher lipophilicity; lower water solubility
(E)-Ethyl 2-{3-[1-(4-bromophenyl)ethylideneamino]-4-oxo-2-thioxoimidazolidin-1-yl}acetate 4-Bromophenyl; thioxoimidazolidinone Hydrazinolysis followed by cyclization with ethyl chloroacetate Intermediate for antiparasitic agents (e.g., antileishmanial) Polar due to thioxo group; moderate stability
5-(5-Nitroaryl)-1,3,4-thiadiazole derivatives with benzyl piperazine Nitrofuran/nitrothiophen; benzyl piperazine Condensation of hydrazides with nitroaryl aldehydes Potent anti-Helicobacter pylori activity (nitrofuran > nitrothiophen) Variable solubility based on nitro group position

Key Observations

Structural Variations and Biological Activity The 4-bromophenyl group in the target compound enhances lipophilicity and may improve membrane permeability compared to the 3-fluorophenyl analogue . Bromine’s bulkier size and lower electronegativity relative to fluorine could alter binding interactions in biological targets .

Synthetic Routes The target compound and its analogues are synthesized via alkylation of hydrazine derivatives (e.g., with ethyl chloroacetate) followed by cyclization under basic conditions . Substituents on the aryl group (e.g., bromine vs.

Pharmacological Potential Piperazine derivatives with 6-hydroxy groups exhibit hydrogen-bonding capabilities, enhancing interactions with enzymatic targets like cytochrome P450 or kinase domains .

Physicochemical Properties

  • The 4-bromophenyl group increases molecular weight (MW = ~520 g/mol) and logP (~3.2), favoring blood-brain barrier penetration but limiting aqueous solubility .
  • In contrast, 3-fluorophenyl analogues (MW = ~480 g/mol, logP ~2.8) show better solubility but reduced CNS activity .

Research Findings and Implications

  • Antimicrobial Activity : Piperazine-thiazolo-triazole hybrids demonstrate broad-spectrum activity, with MIC values ranging from 2–16 µg/mL against Gram-positive bacteria . The 4-bromophenyl group’s electron-withdrawing effects may enhance target binding compared to nitroaryl derivatives .
  • Anticancer Potential: Piperazine derivatives induce apoptosis in liver cancer cells via caspase-3 activation . The target compound’s bromine substituent may improve DNA intercalation or topoisomerase inhibition compared to non-halogenated analogues .
  • Thermal Stability : Differential scanning calorimetry (DSC) of the target compound shows a melting point of 198–202°C, indicative of strong crystal lattice interactions, likely due to hydrogen bonding from the 6-hydroxy group .

Q & A

Q. What are the key steps in synthesizing this compound, and how do reaction conditions influence yield?

The synthesis involves multi-step reactions, including cyclization of thiazolo-triazole cores, coupling with bromophenyl-piperazine intermediates, and esterification. Reaction parameters such as solvent polarity (e.g., DMF for polar intermediates), temperature (60–120°C for cyclization), and catalysts (e.g., POCl₃ for dehydration) critically impact yield and purity. Optimization via Design of Experiments (DoE) is recommended to identify ideal conditions .

Q. Which spectroscopic and crystallographic methods are essential for structural characterization?

  • NMR/IR: Assign peaks for hydroxyl (δ ~13.8 ppm in ¹H-NMR) and ester carbonyl (ν ~1680 cm⁻¹ in IR) groups to confirm regiochemistry .
  • X-ray diffraction: Use SHELX (SHELXL for refinement, SHELXD for solution) to resolve crystal packing, hydrogen-bonding networks, and anisotropic displacement parameters. ORTEP-3 or WinGX visualize thermal ellipsoids .

Q. How can preliminary biological activity be assessed for this compound?

Screen against kinase targets (e.g., EGFR, VEGFR) via enzymatic inhibition assays (IC₅₀ determination) or antimicrobial activity via broth microdilution (MIC values). Prioritize targets based on structural analogs, such as thiazolo-triazole derivatives showing anti-inflammatory or antifungal effects .

Advanced Research Questions

Q. How can reaction mechanisms for key synthetic steps be elucidated?

  • DFT calculations: Model transition states for cyclization steps (e.g., thiazole ring closure) to identify rate-determining intermediates.
  • Isotopic labeling: Track bromophenyl group incorporation via ¹³C-labeled precursors in NMR .

Q. What challenges arise in resolving crystallographic disorder or twinning?

  • Thermal motion analysis: Refine anisotropic displacement parameters (ADPs) using SHELXL to distinguish static disorder from dynamic motion.
  • Hydrogen bonding: Apply graph-set analysis (e.g., Etter’s rules) to classify R₂²(8) motifs and assess their role in stabilizing polymorphs .

Q. How can computational modeling predict intermolecular interactions?

  • NCIplot analysis: Visualize noncovalent interactions (halogen bonding: Br···π; hydrogen bonding: O–H···N) using reduced density gradient isosurfaces.
  • QTAIM: Calculate bond critical points (BCPs) to quantify interaction energies (e.g., Br···O interactions at ~2.8–3.0 Å) .

Q. How to address contradictions in spectroscopic data (e.g., unexpected shifts)?

  • Dynamic NMR: Identify tautomerism (e.g., keto-enol equilibria in hydroxy-triazole) by variable-temperature ¹H-NMR.
  • X-ray validation: Cross-reference crystallographic bond lengths with DFT-optimized geometries to resolve ambiguities .

Q. What strategies optimize structure-activity relationships (SAR) for target selectivity?

  • Piperazine modifications: Introduce electron-withdrawing groups (e.g., nitro) to enhance kinase binding via charge-transfer interactions.
  • Thiazolo-triazole substitutions: Replace bromophenyl with fluorophenyl to improve metabolic stability while retaining π-stacking .

Q. How to evaluate stability under physiological conditions?

  • Forced degradation studies: Expose to pH gradients (1–13) and analyze degradation products via LC-MS.
  • Crystal packing analysis: Assess hygroscopicity risks by quantifying void volumes (e.g., Mercury CSD software) .

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